N'-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide
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Overview
Description
N’-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide typically involves the reaction of 4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide with hydroxylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the N’-hydroxy derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N’-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
N’-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide: The parent compound without the N’-hydroxy group.
N’-hydroxy-2-oxo-1H-pyridine-3-carboximidamide: A similar compound with different substituents on the pyridine ring.
Uniqueness
N’-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide is unique due to the presence of both the N’-hydroxy group and the 4,6-dimethyl substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N'-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide |
InChI |
InChI=1S/C8H11N3O2/c1-4-3-5(2)10-8(12)6(4)7(9)11-13/h3,13H,1-2H3,(H2,9,11)(H,10,12) |
InChI Key |
SAEMXOONDDYPKB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)/C(=N\O)/N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=NO)N)C |
Origin of Product |
United States |
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